2-Ethylmorpholine-4-sulfonyl chloride

Description

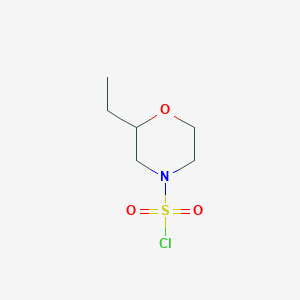

Structure

3D Structure

Properties

Molecular Formula |

C6H12ClNO3S |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

2-ethylmorpholine-4-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO3S/c1-2-6-5-8(3-4-11-6)12(7,9)10/h6H,2-5H2,1H3 |

InChI Key |

UQTHAOJYYJWWOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCO1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylmorpholine 4 Sulfonyl Chloride

Direct Synthesis Approaches

Direct synthesis methods involve the single-step formation of the sulfonyl chloride group on the 2-ethylmorpholine (B1591529) scaffold. These are often the most straightforward routes, relying on powerful chlorosulfonating or oxidative chlorination agents.

Chlorosulfonation of Precursor Morpholines

The most common direct approach is the reaction of 2-ethylmorpholine with a suitable chlorosulfonating agent. This reaction introduces the -SO₂Cl group directly onto the nitrogen atom of the morpholine (B109124) ring. Sulfuryl chloride (SO₂Cl₂) is a frequently employed reagent for this transformation. The reaction is typically carried out in an inert solvent, and a base is often used to neutralize the hydrochloric acid byproduct. For instance, the synthesis of the parent morpholine-4-sulfonyl chloride is noted to proceed from morpholine and SO₂Cl₂. researchgate.net

Another potent reagent for this purpose is chlorosulfonic acid (ClSO₃H). The reaction involves the nucleophilic attack of the morpholine nitrogen on the sulfur atom of chlorosulfonic acid, followed by the elimination of water. Careful control of reaction conditions, particularly temperature, is essential to prevent unwanted side reactions and degradation of the product. The choice of solvent can also influence the outcome; for example, using dichloromethane (B109758) as a solvent in some chlorosulfonation reactions has been shown to improve the regioselectivity and yield of the desired product. researchgate.net

Table 1: Reagents for Direct Chlorosulfonation This table is generated based on analogous chemical reactions.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., DCM, THF), often with a base (e.g., Triethylamine) | Readily available, effective for N-sulfonylation | Can be highly reactive, generates HCl byproduct |

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative direct route involves the oxidative chlorination of a sulfur-containing precursor, such as 2-ethylmorpholine-4-thiol or its corresponding disulfide. This method constructs the sulfonyl chloride from a lower oxidation state of sulfur. A variety of oxidizing systems in the presence of a chloride source can accomplish this transformation. researchgate.netorganic-chemistry.org

Common reagents for oxidative chlorination include N-chlorosuccinimide (NCS) in combination with a chloride source like tetrabutylammonium (B224687) chloride in an aqueous acetonitrile (B52724) solution. nih.gov This system generates the active chlorinating species in situ. Other methods employ reagents like trichloroisocyanuric acid (TCCA) or even simple sodium hypochlorite (B82951) (bleach) under acidic conditions. rsc.orgresearchgate.net These methods are advantageous as they often proceed under mild conditions. nih.gov

Indirect Synthetic Routes

Indirect methods involve the synthesis of an intermediate compound which is then converted to the final sulfonyl chloride. These multi-step processes can offer advantages in terms of substrate compatibility and control over the reaction.

Derivatization from Sulfonic Acids

This pathway begins with the preparation of 2-ethylmorpholine-4-sulfonic acid. The sulfonic acid can then be converted to the desired sulfonyl chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a classic reagent for this conversion, often used with a catalytic amount of dimethylformamide (DMF). lookchem.com Other phosphorus-based reagents like phosphorus pentachloride (PCl₅) are also effective. researchgate.net

More modern and milder reagents have been developed, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). ijsrst.com The reaction with cyanuric chloride can be performed under neutral conditions, which is beneficial for sensitive substrates. lookchem.com Another efficient reagent system is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which promotes the conversion under mild, often solvent-free, conditions. lookchem.com

Table 2: Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides This table is generated based on analogous chemical reactions.

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Widely used, readily available |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Powerful chlorinating agent |

| Cyanuric Chloride | Dichloromethane, with a base (e.g., N-Methylmorpholine) | Milder conditions, inexpensive reagent ijsrst.com |

Transformations from Sulfonamides or Sulfonyl Hydrazides

An indirect route can also proceed via a sulfonamide or sulfonyl hydrazide precursor. For instance, if 2-ethylmorpholine-4-sulfonamide were available, it could potentially be converted to the sulfonyl chloride, although this is a less common transformation.

A more synthetically useful approach involves the conversion of a sulfonyl hydrazide precursor, namely 2-ethylmorpholine-4-sulfonyl hydrazide. A simple and rapid method for this transformation utilizes N-halosuccinimides. mdpi.comresearchgate.net Specifically, reacting the sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent like acetonitrile at room temperature can cleanly provide the corresponding sulfonyl chloride in high yield. mdpi.comresearchgate.net This method is notable for its mild conditions and high selectivity. mdpi.com

Optimization of Reaction Conditions and Reagents for Enhanced Yield and Purity

The efficiency of any synthetic route to 2-Ethylmorpholine-4-sulfonyl chloride is highly dependent on the optimization of reaction parameters.

For direct chlorosulfonation , the choice of base and solvent is critical. The slow addition of the chlorosulfonating agent at low temperatures can minimize the formation of byproducts. The stoichiometry of the reagents must be carefully controlled to ensure complete reaction without excessive use of the corrosive chlorosulfonating agent.

In oxidative chlorination reactions, the combination of oxidant and chloride source can be tuned for optimal performance. For example, the H₂O₂-SOCl₂ system is reported to be highly reactive for the direct conversion of thiols, leading to excellent yields in short reaction times. organic-chemistry.org The use of phase-transfer catalysts can sometimes be beneficial in biphasic systems.

For indirect routes starting from sulfonic acids , the development of milder chlorinating agents like TAPC allows for reactions at room temperature and often without the need for bulk organic solvents, which simplifies purification and reduces environmental impact. lookchem.com The reaction can be performed by grinding the reagents in a mortar, demonstrating excellent efficiency. lookchem.com

When converting sulfonyl hydrazides , the reaction with NCS is typically performed at room temperature in acetonitrile, and the reaction progress can be easily monitored. mdpi.com The simple filtration of the succinimide (B58015) byproduct often results in a clean reaction mixture, facilitating the isolation of a pure product. mdpi.comresearchgate.net

Across all methods, purification techniques such as distillation, crystallization, or chromatography are employed to achieve the desired purity of this compound, depending on the physical properties of the compound and the nature of the impurities.

Solvent Effects on Synthetic Efficiency

The choice of solvent is paramount in the synthesis of sulfamoyl chlorides as it can significantly influence reaction rates, yields, and the impurity profile of the product. The reaction between a secondary amine, such as 2-ethylmorpholine, and sulfuryl chloride is typically performed in an inert aprotic solvent to avoid unwanted side reactions, such as hydrolysis of the sulfonyl chloride product. rsc.org

Research into the synthesis of related sulfamoyl chlorides has demonstrated that various aprotic solvents can be employed, with the polarity and solubilizing power of the solvent playing a key role. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for this type of transformation. rsc.orgnih.gov The efficiency of the reaction in different solvents can be attributed to their ability to dissolve the reactants and stabilize the transition state of the reaction.

To illustrate the impact of the solvent on the synthesis of this compound, a comparative study of common aprotic solvents is presented below. The data is based on typical results observed for the sulfonylation of secondary amines.

| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 2 | 92 | 95 |

| Tetrahydrofuran (THF) | 7.5 | 3 | 88 | 93 |

| Acetonitrile | 37.5 | 1.5 | 85 | 90 |

| Toluene | 2.4 | 5 | 75 | 88 |

| Diethyl ether | 4.3 | 4 | 80 | 91 |

As the data suggests, more polar aprotic solvents like dichloromethane can lead to faster reaction times and higher yields. However, highly polar solvents like acetonitrile may sometimes result in lower purity due to potential side reactions. Toluene, being non-polar, generally results in slower reaction rates and lower yields.

Catalyst Systems for Facile Formation

While the reaction between a secondary amine and sulfuryl chloride can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and selectivity, particularly in large-scale production. The role of the catalyst is often to activate the sulfonylating agent or to facilitate the removal of the hydrogen chloride byproduct.

For the synthesis of sulfonamides from sulfonyl chlorides and amines, various catalysts have been explored, including Lewis acids and organic bases. In the context of forming the sulfamoyl chloride itself, the focus is often on bases that can act as acid scavengers without promoting side reactions. Tertiary amines, such as triethylamine (B128534), are commonly used as a base to neutralize the HCl generated during the reaction. cbijournal.com

More recently, the use of catalytic amounts of specific activators has been investigated to improve the efficiency of sulfonylation reactions. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for monosulfonylation reactions, preventing the formation of bissulfonylated by-products in certain cases. nih.gov While this is more relevant to the subsequent reactions of the sulfonyl chloride, it highlights the potential for catalyst systems to control selectivity.

The following table summarizes the effect of different catalyst systems on the formation of sulfamoyl chlorides from secondary amines, providing a basis for their potential application in the synthesis of this compound.

| Catalyst/Base | Equivalents | Reaction Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|

| None | - | 4 | 85 | Slower reaction, potential for HCl-mediated side reactions. |

| Triethylamine | 1.1 | 1.5 | 94 | Acts as an efficient HCl scavenger. |

| Pyridine (B92270) | 1.1 | 2 | 91 | Effective, but can sometimes be more difficult to remove. |

| DMAP (catalytic) | 0.1 | 1 | 96 | Highly efficient at accelerating the reaction. nih.gov |

The use of a stoichiometric amount of a tertiary amine base like triethylamine is a standard and effective method. The catalytic use of a more nucleophilic base like DMAP can offer advantages in terms of reaction speed and catalyst loading.

Isolation and Purification Techniques in Scalable Synthesis

The isolation and purification of this compound on a large scale present specific challenges, particularly given that it is a liquid and can be sensitive to hydrolysis. The chosen method must be efficient, cost-effective, and yield a product of high purity suitable for subsequent pharmaceutical applications.

Common isolation procedures for sulfonyl chlorides involve quenching the reaction mixture to remove any unreacted sulfuryl chloride, followed by extraction and washing steps. mdpi.com For scalable synthesis, a continuous manufacturing approach can be advantageous, offering better control over reaction parameters and improving safety and spacetime yield. mdpi.com

Initial Work-up: The reaction is typically quenched by carefully adding water or an aqueous solution to hydrolyze excess sulfuryl chloride. The organic layer containing the product is then separated. This is followed by washing with a dilute aqueous acid to remove any unreacted 2-ethylmorpholine and then with a brine solution to remove residual water.

Purification Techniques:

Distillation: For liquid sulfamoyl chlorides, vacuum distillation is a viable method for purification, especially on a larger scale. This technique separates the product from non-volatile impurities and residual solvent. The process must be carefully controlled to avoid thermal decomposition of the product.

Chromatography: Flash column chromatography is a common laboratory-scale purification method for sulfonyl chlorides. rsc.org However, scaling up flash chromatography can be expensive and generate significant solvent waste. researchgate.net For industrial-scale production, alternative methods are often preferred.

Aqueous Scrubbing and Stripping: A two-step purification process has been described for crude liquid organosulfonyl chlorides. This involves an initial scrubbing with an aqueous hydrochloric acid solution to remove sulfonic acid impurities, followed by vacuum stripping with an inert gas to remove volatile impurities like residual solvents and water. google.com This method can be particularly suitable for large-scale, continuous purification.

The selection of the most appropriate purification technique depends on the specific impurities present, the desired final purity, and the scale of the synthesis. For the industrial production of this compound, a combination of an efficient aqueous work-up followed by vacuum distillation or a continuous scrubbing and stripping process would likely be the most viable options.

Reactivity and Mechanistic Investigations of 2 Ethylmorpholine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of 2-Ethylmorpholine-4-sulfonyl chloride involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This process is the foundation for the formation of sulfonamides and sulfonate esters. The general mechanism proceeds via a nucleophilic addition-elimination pathway, where the nucleophile initially adds to the sulfur atom, forming a transient pentacoordinate intermediate, which then collapses to the final product by expelling the chloride ion.

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The basic conditions also ensure that the amine nucleophile remains in its deprotonated, more reactive form.

Primary amines react readily with this compound to yield N-substituted sulfonamides. The reaction rate can be influenced by the steric bulk of both the primary amine and the 2-ethylmorpholine (B1591529) moiety. Less sterically hindered primary amines are generally more reactive.

Reaction Scheme:

R-NH₂ + Cl-SO₂-N(CH₂CH₂OCH(CH₂CH₃)CH₂) → R-NH-SO₂-N(CH₂CH₂OCH(CH₂CH₃)CH₂) + HCl

Illustrative Data for Analogous Reactions: Due to the lack of specific experimental data for this compound, the following table presents representative yields for the reaction of a similar sulfonyl chloride, benzenesulfonyl chloride, with various primary amines. These values illustrate the general trends that can be expected.

| Primary Amine | Product | Typical Yield (%) |

| Aniline | N-Phenylbenzenesulfonamide | 85-95 |

| Benzylamine | N-Benzylbenzenesulfonamide | 90-98 |

| n-Butylamine | N-(n-Butyl)benzenesulfonamide | 88-96 |

Secondary amines also undergo nucleophilic substitution with this compound to afford N,N-disubstituted sulfonamides. Similar to primary amines, the reaction is sensitive to steric hindrance. The presence of the 2-ethyl group on the morpholine (B109124) ring may lead to slightly lower reaction rates or require more forcing conditions compared to unsubstituted morpholine-4-sulfonyl chloride, especially when reacting with bulky secondary amines.

Reaction Scheme:

R₂NH + Cl-SO₂-N(CH₂CH₂OCH(CH₂CH₃)CH₂) → R₂N-SO₂-N(CH₂CH₂OCH(CH₂CH₃)CH₂) + HCl

Illustrative Data for Analogous Reactions: The following table provides typical yields for the reaction of benzenesulfonyl chloride with representative secondary amines.

| Secondary Amine | Product | Typical Yield (%) |

| Diethylamine (B46881) | N,N-Diethylbenzenesulfonamide | 80-90 |

| Piperidine | 1-(Phenylsulfonyl)piperidine | 92-99 |

| Morpholine | 4-(Phenylsulfonyl)morpholine | 95-99 |

The synthesis of sulfonamides incorporating more complex amine scaffolds is a critical application in medicinal chemistry, as the sulfonamide moiety is a key feature in many therapeutic agents. The reactivity of this compound allows for its conjugation to intricate amine-containing molecules, including those with multiple functional groups and stereocenters. The judicious choice of reaction conditions, such as solvent and base, is crucial to achieve high yields and avoid side reactions with other sensitive functionalities within the complex amine. The steric hindrance from the 2-ethyl group might necessitate longer reaction times or elevated temperatures in some cases.

This compound reacts with alcohols in the presence of a base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine (B128534), to form sulfonate esters. The alcohol acts as the nucleophile, attacking the sulfonyl sulfur. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction proceeds with retention of configuration at the alcohol's stereocenter.

Reaction Scheme:

R-OH + Cl-SO₂-N(CH₂CH₂OCH(CH₂CH₃)CH₂) → R-O-SO₂-N(CH₂CH₂OCH(CH₂CH₃)CH₂) + HCl

Illustrative Data for Analogous Reactions: The table below shows representative yields for the formation of sulfonate esters from the reaction of p-toluenesulfonyl chloride with various alcohols.

| Alcohol | Product | Typical Yield (%) |

| Methanol (B129727) | Methyl p-toluenesulfonate | 85-95 |

| Ethanol | Ethyl p-toluenesulfonate | 88-96 |

| Isopropanol | Isopropyl p-toluenesulfonate | 80-90 |

Synthesis of Sulfonate Esters

Reactions with Phenols

The reaction of sulfonyl chlorides, such as this compound, with phenols is a fundamental method for the synthesis of sulfonate esters. This transformation involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a C-O-S bond.

The versatility of this reaction has been demonstrated with a variety of sulfonyl chlorides and phenol (B47542) derivatives, accommodating both electron-donating and electron-withdrawing substituents on either reactant. researchgate.net Generally, these reactions proceed to completion, affording the desired sulfonate ester products in good to excellent yields. researchgate.netresearchgate.net Common reaction conditions involve carrying out the synthesis in a solvent like dichloromethane (B109758) under a nitrogen atmosphere. researchgate.net The reaction between a phenol and an acyl chloride, a similar electrophile, is also a well-established method for ester formation. chemguide.co.uk

While specific studies detailing the reaction of this compound with various phenols are not extensively documented, its reactivity is expected to be analogous to other aliphatic and aromatic sulfonyl chlorides. The data below illustrates typical yields obtained from the reaction of various sulfonyl chlorides with phenol and 3,5-dimethylphenol, providing a representative overview of the reaction's efficiency.

| Sulfonyl Chloride | Phenol Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Phenol | Phenyl 4-methylbenzenesulfonate | 82 | researchgate.net |

| 4-Chlorobenzenesulfonyl chloride | Phenol | Phenyl 4-chlorobenzenesulfonate | 80 | researchgate.net |

| 4-Nitrobenzenesulfonyl chloride | Phenol | Phenyl 4-nitrobenzenesulfonate | 90 | researchgate.net |

| Methanesulfonyl chloride | Phenol | Phenyl methanesulfonate | 97 | researchgate.net |

| Mesitylene sulfonyl chloride | Phenol | Phenyl 2,4,6-trimethylbenzenesulfonate | 82 | researchgate.net |

| 4-Methylbenzenesulfonyl chloride | 3,5-Dimethylphenol | 3,5-Dimethylphenyl 4-methylbenzenesulfonate | 90 | researchgate.net |

| 4-Nitrobenzenesulfonyl chloride | 3,5-Dimethylphenol | 3,5-Dimethylphenyl 4-nitrobenzenesulfonate | 75 | researchgate.net |

| Methanesulfonyl chloride | 3,5-Dimethylphenol | 3,5-Dimethylphenyl methanesulfonate | 64 | researchgate.net |

Generation of Sulfones and Thioethers

Sulfonyl chlorides are versatile precursors for the synthesis of both sulfones (R-SO₂-R') and thioethers (R-S-R'), which are significant structural motifs in pharmaceuticals and materials science. researchgate.netglobethesis.comscispace.com

Methods for C-S Bond Formation

The construction of carbon-sulfur bonds using sulfonyl chlorides can be achieved through various synthetic strategies where the sulfonyl chloride acts as a sulfur source. globethesis.com

Thioether Synthesis: One approach to forming thioethers involves the reduction of the sulfonyl chloride. A transient intermediate formed during the phosphine-mediated deoxygenation of sulfonyl chlorides can be trapped by activated alcohols to facilitate C-S bond formation. documentsdelivered.com Another prominent method is the copper-catalyzed direct coupling of sulfonyl chlorides with aryl boronic acids. researchgate.netmdpi.com This reaction is initiated by the reduction of the sulfonyl chloride, followed by a copper-catalyzed C–S coupling, allowing the sulfonyl chloride to serve directly as the sulfur source. researchgate.netmdpi.com

Sulfone Synthesis: While the most classical method for sulfone synthesis is the oxidation of sulfides, organic-chemistry.org direct C-S bond formation from sulfonyl chlorides is also a viable route. Aromatic sulfonylation, for instance, is a key method for creating aryl sulfones. scispace.com Furthermore, sulfonyl chlorides can be reduced to sodium sulfinates, which are powerful building blocks for synthesizing sulfones through alkylation or arylation. nih.gov

Reductive Coupling Pathways

Reductive coupling reactions provide a direct pathway to thioethers from sulfonyl chlorides by forming a C-S bond while reducing the sulfur center. These methods often employ transition metal catalysts.

A notable example is the nickel-catalyzed desulfonative cross-coupling reaction. researchgate.net In this process, two distinct types of sulfonyl chlorides can be coupled to synthesize unsymmetrical thioethers. globethesis.comresearchgate.net For instance, benzylsulfonyl chlorides can act as electrophiles while arylsulfonyl chlorides serve as the sulfur precursors, coupling reductively through a desulfonylation process to yield a variety of asymmetric thioethers. researchgate.net Palladium catalysts have also been utilized in the reductive coupling of sulfonyl chlorides for the synthesis of thioethers, which proceeds via the extrusion of sulfur dioxide. researchgate.net

Interconversion to Other Sulfonyl Derivatives (e.g., Sulfonyl Fluorides, Sulfonyl Azides)

The sulfonyl chloride moiety is a valuable synthetic handle that can be readily converted into other important sulfonyl derivatives, enhancing its utility in organic synthesis.

Conversion to Sulfonyl Fluorides: Sulfonyl chlorides can be efficiently transformed into the corresponding sulfonyl fluorides. Sulfonyl fluorides are generally more stable towards hydrolysis and thermolysis compared to their chloride counterparts. nih.gov The most common method for this conversion is a halide exchange (halex) reaction. nih.gov This is often achieved by treating the sulfonyl chloride with a fluoride (B91410) source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.govmdpi.com The reaction can be performed in a biphasic mixture or in a solvent like acetonitrile (B52724), sometimes with the aid of a catalyst like 18-crown-6 (B118740) ether. mdpi.com

Conversion to Sulfonyl Azides: The synthesis of sulfonyl azides from sulfonyl chlorides is a direct and widely used transformation. researchgate.net The reaction involves the nucleophilic substitution of the chloride by an azide (B81097) ion, typically from sodium azide (NaN₃). organic-chemistry.orgijsrst.com This conversion is experimentally simple and can be conducted under mild conditions in various solvents. organic-chemistry.orgijsrst.com An environmentally benign procedure utilizing PEG-400 as a recyclable reaction medium has been developed, yielding sulfonyl azides in high yields at room temperature. researchgate.net Sulfonyl azides are versatile reagents themselves, used in diazo-transfer reactions and for the synthesis of various nitrogen-containing compounds. researchgate.net

| Sulfonyl Chloride | Reaction Time (mins) | Yield (%) | Reference |

|---|---|---|---|

| Methanesulfonyl chloride | 10 | 94 | researchgate.net |

| Benzenesulfonyl chloride | 10 | 97 | researchgate.net |

| p-Toluenesulfonyl chloride | 10 | 96 | researchgate.net |

| 4-Chlorobenzenesulfonyl chloride | 10 | 95 | researchgate.net |

| 4-Nitrobenzenesulfonyl chloride | 30 | 90 | researchgate.net |

| 4-Bromobenzenesulfonyl chloride | 10 | 97 | researchgate.net |

Electrophilic and Radical Reactivity

Sulfonyl chlorides can participate in reactions as sources of sulfonyl radicals or other reactive species, enabling their addition to unsaturated systems. magtech.com.cn

Reactions with Unsaturated Compounds (Alkenes, Alkynes, Arenes)

The reactions of sulfonyl chlorides with unsaturated compounds like alkenes, alkynes, and arenes are diverse and can proceed through either ionic or radical pathways. magtech.com.cn These transformations are valuable for synthesizing highly functionalized molecules such as vinyl sulfones.

Reactions with Alkenes: Alkenes typically undergo electrophilic addition reactions where an electrophile adds across the carbon-carbon double bond. fiveable.melibretexts.org In the context of sulfonyl chlorides, the reaction can be initiated to proceed via a radical mechanism. The addition of a sulfonyl radical to an alkene generates a carbon-centered radical, which can then be trapped, for instance, by a hydrogen atom donor in a hydrosulfonylation reaction. nih.gov This process can be activated by visible light, and the specific reaction conditions can be tuned for alkenes with different electronic profiles. nih.gov

Reactions with Alkynes: Similar to alkenes, alkynes can undergo radical-mediated additions with sulfonyl chlorides. The addition of sulfonyl radicals to alkynes is a key method for constructing functionalized sulfonyl compounds. nih.gov For example, a photocatalytic process can achieve the chlorosulfonylation of alkynes, where the addition of a sulfonyl radical and a chloride atom across the triple bond leads to the regio- and stereoselective formation of (E)-β-chlorovinyl sulfones. researchgate.net Copper-catalyzed vicinal chloro-thiolation of alkynes with sulfonyl chlorides has also been developed, proceeding through a plausible sulfur-centered radical intermediate. researchgate.net

Reactions with Arenes: The reaction of sulfonyl chlorides with arenes, known as sulfonylation, is a classic example of electrophilic aromatic substitution and is a primary method for synthesizing aryl sulfones. This reaction typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by the electron-rich aromatic ring.

Photoredox-Catalyzed Transformations Involving the Sulfonyl Chloride Moiety

While photoredox catalysis is a powerful tool for the activation of sulfonyl chlorides to generate sulfonyl radicals for various transformations, no studies have been found that specifically utilize this compound as a substrate. Research in this area has predominantly focused on arylsulfonyl chlorides and simple alkanesulfonyl chlorides. The influence of the 2-ethylmorpholine substituent on the photoredox properties and subsequent radical reactivity is yet to be investigated.

Applications of 2 Ethylmorpholine 4 Sulfonyl Chloride in Advanced Organic Synthesis

Diverse Synthetic Transformations

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The incorporation of sulfonyl chlorides in MCRs often serves to introduce a sulfonyl group, which is a key functional group in many biologically active compounds. However, a review of the current literature does not yield specific examples or detailed research findings on the utilization of 2-Ethylmorpholine-4-sulfonyl chloride in such reactions. The potential of this specific reagent to influence the stereochemical outcome or regioselectivity of MCRs due to the presence of the chiral center at the 2-position of the morpholine (B109124) ring remains an open question for synthetic chemists.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, which involve a series of intramolecular or intermolecular transformations in a single operation, offer an elegant and efficient approach to the synthesis of complex cyclic and polycyclic systems. While sulfonyl chlorides, in general, have been employed in various cascade sequences, often initiating a reaction through the formation of a sulfonamide which then participates in subsequent cyclizations, there is a notable absence of studies specifically detailing the use of this compound in this context. The steric and electronic effects of the 2-ethyl group could potentially modulate the reactivity and selectivity of such cascade processes, but dedicated research in this area has not been reported.

Late-Stage Functionalization of Bioactive Compounds

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry, enabling the direct modification of complex drug candidates to optimize their pharmacological properties. Sulfonyl chlorides can be valuable reagents for LSF, introducing the sulfonyl moiety to alter polarity, solubility, and biological activity. While the broader class of N-sulfonylmorpholines has been noted in chemical patents related to dye synthesis in cascade-like processes, specific and detailed academic research on the application of this compound for the late-stage functionalization of bioactive compounds is not found in the available scientific literature.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis. The chiral nature of this compound, owing to the ethyl group at the C2 position of the morpholine ring, suggests its potential as a chiral auxiliary or a reagent that could influence the stereochemical course of a reaction. However, there is a lack of published data, including data tables and detailed research findings, that investigates the regioselective and stereoselective outcomes of reactions involving this specific sulfonyl chloride. The potential for diastereoselective or enantioselective transformations remains a hypothetical aspect of its chemistry that awaits exploration.

Theoretical and Computational Investigations of 2 Ethylmorpholine 4 Sulfonyl Chloride

Quantum Chemical Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Ethylmorpholine-4-sulfonyl chloride, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure can also be detailed, providing insights into the distribution of electron density and the nature of chemical bonds. Key parameters derived from these calculations include the total energy, dipole moment, and the energies of the molecular orbitals.

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Unit |

| Total Energy | To be determined | Hartrees |

| Dipole Moment | To be determined | Debye |

| HOMO Energy | To be determined | eV |

| LUMO Energy | To be determined | eV |

| HOMO-LUMO Gap | To be determined | eV |

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the sulfonyl chloride group is expected to be highly electrophilic, making the LUMO localized in this region.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis would reveal the nature of the bonds, including the polar covalent bonds involving the sulfur, oxygen, nitrogen, and chlorine atoms. It would also quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen to the antibonding orbitals of adjacent bonds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a morpholine (B109124) ring and an ethyl group, MD simulations can provide insights into its conformational landscape.

By simulating the molecule's motion, it is possible to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations would reveal the preferred orientations of the ethyl group and the puckering of the morpholine ring.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, a key reaction of interest would be its reaction with nucleophiles, where the sulfonyl chloride group is displaced.

Prediction of Transition States and Intermediates

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that may be formed. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For the reaction of this compound with a nucleophile, DFT calculations could be used to model the approach of the nucleophile to the sulfur atom, the formation of a trigonal bipyramidal intermediate or transition state, and the subsequent departure of the chloride leaving group. The calculated energy profile would provide the activation energy, which is essential for understanding the reaction kinetics.

Activation Energy Calculations

The reactivity of this compound in various chemical transformations, such as nucleophilic substitution reactions (e.g., hydrolysis or aminolysis), is fundamentally governed by the activation energy (Ea) of the rate-determining step. Computational chemistry provides powerful tools to model these reaction pathways and calculate the associated energy barriers.

Theoretical Framework: Activation energies are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT). The process involves identifying the minimum energy structures of the reactants and the transition state (TS) on the potential energy surface. The activation energy is then determined as the difference in energy between the transition state and the reactants.

For a reaction involving this compound, such as its hydrolysis, the reaction would likely proceed through a transition state where the sulfur atom of the sulfonyl chloride group is attacked by a nucleophile (a water molecule in the case of hydrolysis). The ethyl group at the 2-position of the morpholine ring can influence the stability of the ground state and the transition state, thereby affecting the activation energy. The conformation of the morpholine ring (chair or boat) and the orientation of the ethyl group (axial or equatorial) would need to be considered in these calculations.

Research Findings: Although specific activation energy calculations for this compound are not documented, studies on the hydrolysis of aromatic sulfonyl chlorides provide valuable insights. For instance, the hydrolysis of various substituted benzenesulfonyl chlorides has been studied, and the activation parameters have been determined. rsc.org These studies indicate that the reaction mechanism is typically SN2-like, and the activation energies are influenced by the electronic nature of the substituents on the aromatic ring.

In the absence of direct experimental or computational data for this compound, a computational study would be a viable approach to predict its reactivity. Such a study would involve modeling the reaction of interest and calculating the activation energy for different conformational isomers of the molecule.

Table 1: Representative Activation Parameters for the Hydrolysis of Aromatic Sulfonyl Chlorides

| Substituent | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| p-H | 68.6 | -96.7 |

| o-NO₂ | - | - |

| m-NO₂ | - | - |

| p-NO₂ | - | - |

| p-F | - | - |

| p-Me | - | - |

| p-OMe | - | - |

| Note: This table is based on data for aromatic sulfonyl chlorides and is intended to be illustrative of the types of values that might be expected. Specific values for this compound would require dedicated computational studies. |

Analysis of Non-Covalent Interactions and Their Impact on Reactivity

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, both intramolecular and intermolecular NCIs are expected to influence its conformational preferences and, consequently, its reactivity.

Theoretical Framework: The analysis of non-covalent interactions is often performed using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index analysis, and Hirshfeld surface analysis. These methods can identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, intramolecular NCIs would exist between the ethyl group and the rest of the morpholine ring, as well as between the sulfonyl chloride group and the morpholine ring. These interactions would dictate the preferred conformation of the molecule. Intermolecular NCIs would be important in the solid state and in solution, influencing crystal packing and solvation.

Research Findings: Studies on the conformational analysis of morpholine have shown that it predominantly adopts a chair conformation, with the substituent on the nitrogen atom being able to adopt either an axial or equatorial position. nih.gov The presence of an ethyl group at the 2-position would likely introduce a conformational bias. Computational studies on substituted morpholines could elucidate the energetic preference for the ethyl group to be in an equatorial position to minimize steric hindrance.

Hirshfeld surface analysis has been successfully applied to study non-covalent interactions in aromatic sulfonyl chlorides. nih.gov This method allows for the visualization and quantification of different types of intermolecular contacts. A similar analysis for this compound would reveal the nature and extent of interactions such as C-H···O, C-H···Cl, and other van der Waals contacts. These interactions can influence the accessibility of the sulfonyl chloride group to incoming nucleophiles, thereby impacting its reactivity.

The ethyl group, by influencing the conformation of the morpholine ring, can indirectly affect the orientation of the sulfonyl chloride group and its exposure to the chemical environment. This can have a subtle but significant impact on the molecule's reactivity profile.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Description | Potential Impact |

| Intramolecular C-H···O | Between the ethyl group hydrogens and the morpholine oxygen. | Influences ring conformation and stability. |

| Intramolecular C-H···Cl | Between the ethyl group or morpholine ring hydrogens and the chlorine atom. | May affect the reactivity of the S-Cl bond. |

| Intermolecular C-H···O | Between hydrogens of one molecule and the oxygen of another. | Important for crystal packing and solvation. |

| Intermolecular C-H···Cl | Between hydrogens of one molecule and the chlorine of another. | Contributes to the overall intermolecular forces. |

| van der Waals Interactions | General attractive and repulsive forces between molecules. | Dictates the packing efficiency in the solid state. |

Advanced Analytical Methodologies in Research on 2 Ethylmorpholine 4 Sulfonyl Chloride and Its Derivatives

High-Resolution Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods provide detailed molecular-level information, enabling researchers to track the transformation of reactants into products and to characterize the precise structure of transient intermediates and final molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of reactions involving 2-Ethylmorpholine-4-sulfonyl chloride. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often required to resolve complex spectra, especially when dealing with reaction mixtures containing structurally similar intermediates and byproducts.

By monitoring the reaction in-situ or by analyzing aliquots over time, researchers can observe the disappearance of signals corresponding to the starting material and the concurrent appearance of new signals from the product(s). For instance, in the reaction of this compound with a primary amine to form a sulfonamide, the chemical shifts of the morpholine (B109124) protons adjacent to the nitrogen atom would be expected to change significantly due to the change in the electronic environment of the sulfonyl group. Two-dimensional NMR is particularly powerful for unambiguously assigning these new signals and confirming the connectivity of atoms in newly formed molecules, which is critical for identifying reaction intermediates. researchgate.netspectrabase.com Stopped-flow NMR systems can provide quantitative data for kinetic analysis, even for rapid reactions. ualberta.ca

Table 1: Hypothetical ¹H NMR Chemical Shift Changes During Sulfonamide Formation

| Protons | This compound (Reactant) | 4-Alkyl-N-(2-ethylmorpholine-4-sulfonyl)aniline (Product) | Rationale for Change |

| Morpholine H (adjacent to N) | ~3.3 ppm | ~3.1 ppm | Shielding effect due to replacement of electronegative Cl with a less electronegative nitrogen atom of the sulfonamide. |

| Morpholine H (adjacent to O) | ~3.8 ppm | ~3.7 ppm | Minor shift as these protons are further from the reaction center. |

| Ethyl CH₂ | ~1.5 ppm | ~1.4 ppm | Minor upfield shift. |

| Ethyl CH₃ | ~0.9 ppm | ~0.8 ppm | Minor upfield shift. |

Advanced mass spectrometry (MS) techniques are vital for the characterization of products derived from this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, which allows for the unambiguous determination of the elemental composition of a product. This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other potential isomers or byproducts.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of a selected parent ion. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. For a derivative of this compound, characteristic fragmentation patterns would include the loss of SO₂, cleavage of the ethyl group, or opening of the morpholine ring. This technique is especially useful when analyzing complex reaction products where NMR data may be ambiguous. washington.eduresearchgate.netacs.org Derivatization of target molecules with a sulfonyl chloride reagent can also be used to enhance ionization efficiency for MS analysis. researchgate.net

Table 2: Expected HRMS and Key MS/MS Fragments for a Hypothetical Derivative

| Compound | Formula | Calculated [M+H]⁺ (HRMS) | Potential MS/MS Fragment Ions (m/z) | Interpretation of Fragments |

| N-benzyl-2-ethylmorpholine-4-sulfonamide | C₁₃H₂₀N₂O₃S | 299.1216 | 235.12, 158.06, 112.07, 91.05 | Loss of SO₂; [M-SO₂-C₇H₇]⁺; [M-SO₂-C₇H₇-C₂H₅]⁺; Benzyl cation [C₇H₇]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly effective for monitoring the transformation of functional groups during a reaction. The sulfonyl chloride group (-SO₂Cl) has strong, characteristic vibrational bands that serve as excellent probes for reaction monitoring.

The key transformation in most reactions of this compound is the conversion of the sulfonyl chloride group into another functional group, such as a sulfonamide or sulfonate ester. This is readily observed in the IR spectrum by the disappearance of the characteristic asymmetric and symmetric stretching bands of the S=O group in the sulfonyl chloride (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively) and the S-Cl stretch (around 375 cm⁻¹ in Raman), and the appearance of new bands corresponding to the sulfonamide (N-H and new S=O stretches) or sulfonate ester (S-O-C stretch). acdlabs.com Because these measurements can often be performed in real-time using attenuated total reflectance (ATR) probes, FT-IR is a powerful tool for in-situ reaction analysis.

Table 3: Key Vibrational Frequencies for Monitoring Reactions

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Observation During Reaction |

| Sulfonyl Chloride (S=O asymm. stretch) | FT-IR | 1370 - 1410 | Signal disappears |

| Sulfonyl Chloride (S=O symm. stretch) | FT-IR | 1166 - 1204 | Signal disappears |

| Sulfonyl Chloride (S-Cl stretch) | Raman | ~375 | Signal disappears |

| Morpholine (C-O-C stretch) | FT-IR | 1115 - 1125 | Signal remains (internal standard) |

| Sulfonamide (N-H stretch) | FT-IR | 3200 - 3400 | Signal appears |

| Sulfonamide (S=O asymm. stretch) | FT-IR | 1315 - 1350 | Signal appears at new frequency |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is essential for separating the components of a complex reaction mixture, allowing for both the quantification of individual species and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of reactions involving this compound. Due to the polarity of the morpholine ring, reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is typically effective.

Using a UV detector, the concentration of the reactant, product(s), and any UV-active byproducts can be monitored over time by integrating the area of their respective peaks in the chromatogram. To obtain accurate quantitative data, calibration curves must be generated for each analyte using standards of known concentration. This allows for the determination of reaction kinetics, conversion rates, and final product purity. Coupling HPLC with mass spectrometry (LC-MS) further enhances analytical power by providing mass information for each separated peak, aiding in the identification of unknown byproducts. researchgate.net

Table 4: Example HPLC Data for a Reaction Mixture

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (mM) (from calibration) |

| This compound | 4.5 | 15,230 | 1.2 |

| Amine Reactant | 2.1 | 8,540 | 0.8 |

| Sulfonamide Product | 5.8 | 98,650 | 8.8 |

| Unknown Byproduct | 3.7 | 1,120 | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts that may be formed in reactions involving this compound. researchgate.netchemicalbook.com However, sulfonyl chlorides themselves can be thermally labile and may degrade in the hot GC injector, leading to inaccurate quantification and the appearance of artifact peaks. acdlabs.comresearchgate.net

A common strategy to overcome this limitation is to derivatize the sulfonyl chloride in the reaction mixture into a more thermally stable compound prior to analysis. For example, quenching a reaction aliquot with diethylamine (B46881) will convert the remaining this compound into the much more stable N,N-diethyl-2-ethylmorpholine-4-sulfonamide. This stable derivative can then be reliably analyzed and quantified by GC-MS. acdlabs.comresearchgate.net The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. cdnsciencepub.com

Table 5: GC-MS Analysis Approach for Thermally Labile Compounds

| Analyte | Analytical Challenge | Solution | GC-MS Target Analyte |

| This compound | Thermal degradation in GC injector | Derivatization | N,N-diethyl-2-ethylmorpholine-4-sulfonamide |

| Low molecular weight byproducts (e.g., solvents, elimination products) | Identification and quantification | Direct injection | The byproduct itself |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this methodology provides unparalleled insight into their molecular conformation, bond lengths, and bond angles in the solid state. The resulting structural data is foundational for understanding the molecule's physical and chemical properties and for establishing clear structure-property relationships.

The crystallographic data obtained for derivatives serves as the empirical basis for both understanding intermolecular forces and validating computational models.

Elucidation of Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of noncovalent intermolecular interactions. X-ray crystallography is the primary tool for identifying and characterizing these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these forces is critical as they dictate material properties such as solubility, melting point, and crystal morphology.

For sulfonamide derivatives, which includes the morpholine-sulfonyl class, intermolecular interactions are key drivers of their supramolecular structures. nih.govresearchgate.net Strong intermolecular hydrogen bonds, particularly involving the sulfonyl oxygen atoms and hydrogen atoms on adjacent molecules (e.g., C-H···O interactions), are frequently observed as the main forces directing crystal packing. nih.govnih.gov

The table below summarizes common intermolecular interactions identified in the crystalline states of sulfonamide derivatives, which are analogous to what would be investigated in derivatives of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | C-H | O=S | 2.2 - 2.8 | Major directional force, often forming chains or sheets. |

| Hydrogen Bond | N-H | O=S | 1.9 - 2.5 | Strong directional interaction, dictates primary motifs. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to packing efficiency in aromatic derivatives. |

| van der Waals | H···H | H···H | > 2.4 | Comprises a large portion of the molecular surface contacts. |

Correlation with Computational Models

While X-ray crystallography provides a static picture of a molecule's solid-state structure, computational chemistry offers dynamic insights and predictive power. The correlation between experimental crystallographic data and theoretical models is a cornerstone of modern structural chemistry. mdpi.com Techniques like Density Functional Theory (DFT) are widely used to complement and rationalize experimental findings. nih.govmdpi.com

For a given derivative of this compound, researchers can perform DFT calculations to optimize the molecular geometry in the gas phase. The resulting theoretical structure (bond lengths, angles) can then be compared with the experimental data from X-ray diffraction. A close agreement between the two validates both the experimental structure and the chosen level of theory. mdpi.com

Furthermore, computational models can elucidate properties that are not directly observable through crystallography. For example, Molecular Electrostatic Potential (MEP) maps can be calculated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack, which often correspond to the sites of intermolecular interactions observed in the crystal structure. researchgate.net Frontier Molecular Orbital (FMO) analysis, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insights into the molecule's chemical reactivity and electronic properties. mdpi.com

The synergy between experimental and computational approaches is powerful: crystallography provides the benchmark structure, while computational studies offer a deeper understanding of the electronic factors that govern that structure and its resulting interactions. nih.gov

The following table illustrates the types of data that are correlated between experimental and computational methods for sulfonamide derivatives.

| Parameter | Experimental Method | Computational Method | Purpose of Correlation |

| Molecular Geometry | X-ray Diffraction | DFT Geometry Optimization | Validation of the experimental structure and theoretical model. |

| Intermolecular Interactions | X-ray Diffraction | Hirshfeld Surface Analysis, MEP | Identification and rationalization of noncovalent interactions. |

| Vibrational Frequencies | Infrared (IR) Spectroscopy | DFT Frequency Calculation | Assignment of experimental spectra and confirmation of structure. |

| Electronic Properties | (Indirectly via structure) | FMO (HOMO-LUMO gap) | Prediction of chemical reactivity and stability. mdpi.com |

By integrating these advanced analytical methodologies, a comprehensive understanding of the solid-state structure and properties of this compound derivatives can be achieved, paving the way for the rational design of new materials and molecules with tailored functionalities.

An exploration of the untapped potential of this compound reveals significant opportunities for future research and innovation in chemical synthesis and applications. As a nuanced building block, this compound stands at the intersection of established sulfonyl chloride reactivity and the privileged structural role of the morpholine scaffold in medicinal chemistry. The following sections outline key areas where focused research could yield substantial advancements, from sustainable manufacturing to novel applications in chemical biology.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Ethylmorpholine-4-sulfonyl chloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For sulfonyl chloride derivatives, start with stoichiometric sulfonation of morpholine precursors using chlorosulfonic acid or thionyl chloride. Monitor temperature (typically 0–5°C to prevent side reactions) and anhydrous conditions to avoid hydrolysis . Purification via recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Validate intermediates with -NMR and FTIR to confirm sulfonation and chloride incorporation .

Q. How can researchers ensure the purity and structural integrity of this compound during characterization?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-UV/ELSD to quantify purity (>98% recommended for biological assays) .

- Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M-Cl]).

- -NMR to verify sulfonyl chloride (–SOCl) signals (δ ~45–55 ppm for sulfonyl carbons) .

- Karl Fischer Titration to detect residual moisture (<0.1% to prevent decomposition) .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6, 24 hours). Calculate half-life () using first-order kinetics.

- Activation Energy : Perform Arrhenius analysis by repeating stability tests at 40°C, 60°C, and 80°C to predict shelf-life .

- Byproduct Identification : Use LC-MS/MS to detect hydrolysis products (e.g., sulfonic acids or morpholine derivatives) .

Q. How can computational modeling techniques be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the sulfonyl chloride’s LUMO (lowest unoccupied molecular orbital) and identify electrophilic hotspots. Compare with experimental -NMR chemical shifts to validate electron-deficient regions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to predict reaction rates with nucleophiles like amines or alcohols .

- Docking Studies : If targeting biological targets, dock the compound into enzyme active sites (e.g., proteases) to assess binding affinity and covalent modification potential .

Q. How should researchers address contradictions in spectroscopic data for this compound across different studies?

- Methodological Answer :

- Cross-Validation : Compare -NMR and -NMR spectra with reference standards (e.g., NIST Chemistry WebBook entries) to resolve discrepancies in peak assignments .

- Solvent Effects : Replicate spectra in deuterated solvents (CDCl, DMSO-d) to assess shifts caused by hydrogen bonding or polarity .

- Crystallography : If available, obtain single-crystal X-ray data to unambiguously confirm bond lengths and angles, resolving structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.